Tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate
Description
The compound Tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate (hereafter referred to as the "target compound") features two tert-butoxycarbonyl (Boc)-protected piperazine rings connected via a pyridine-diazenyl-pyridine core (Figure 1).
Properties
Molecular Formula |
C28H40N8O4 |
|---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C28H40N8O4/c1-27(2,3)39-25(37)35-15-11-33(12-16-35)21-7-9-23(29-19-21)31-32-24-10-8-22(20-30-24)34-13-17-36(18-14-34)26(38)40-28(4,5)6/h7-10,19-20H,11-18H2,1-6H3 |
InChI Key |
SVQHHRZNSGTVJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)N=NC3=NC=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Piperazine Core
Method A: Nucleophilic Substitution on Piperazine Derivatives
- Starting from commercially available piperazine, selective substitution at the nitrogen atom is achieved via nucleophilic attack on activated electrophilic intermediates.
- For example, N-alkylation using tert-butyl chloroformate (Boc anhydride) introduces the Boc protecting group, yielding tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
Method B: Protection and Functionalization
- The amino group on piperazine is protected with tert-butyl carbamate (Boc) to prevent side reactions.
- Subsequent reactions introduce the pyridinyl moiety via nucleophilic aromatic substitution or cross-coupling reactions, often facilitated by palladium catalysts.
Preparation of the Pyridine and Aromatic Derivatives
Formation of the Azo Linkage
The azo linkage is formed via diazotization of the amino-pyridine derivative:
$$
\text{Amino-pyridine} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Diazonium salt}
$$The diazonium salt then couples with the appropriate aromatic compound (e.g., phenyl or pyridinyl derivatives) under controlled pH conditions to form the azo bond.
Introduction of the tert-Butyl Carbamate Group
Final Assembly and Purification
- The coupling of the azo-linked pyridine derivatives with the protected piperazine core is achieved through nucleophilic substitution or cross-coupling reactions, often facilitated by palladium catalysts or other coupling agents.
- Purification steps include column chromatography, recrystallization, or preparative HPLC to isolate the target compound with high purity.
Representative Reaction Scheme
Step 1: Synthesis of protected piperazine
Piperazine + tert-butyl chloroformate → tert-butyl 4-(aminopiperazine)carboxylate
Step 2: Preparation of diazonium salt
Amino-pyridine derivative + NaNO2/HCl → diazonium salt
Step 3: Azo coupling
Diazonium salt + aromatic compound → azo-linked pyridine derivative
Step 4: Coupling with piperazine core
Protected piperazine + azo compound → final compound
Step 5: Purification
Recrystallization or chromatography
Data Tables Summarizing Preparation Methods
| Step | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Piperazine | tert-Butyl chloroformate, base | tert-Butyl 4-(aminopiperazine)carboxylate | Protection of amino group |
| 2 | 6-Amino-pyridine | NaNO2, HCl | Diazonium salt | Diazotization |
| 3 | Diazonium salt | Aromatic compound, coupling buffer | Azo-linked pyridine derivative | Azo coupling reaction |
| 4 | Protected piperazine | Cross-coupling reagents | Final compound | Assembly of heterocyclic framework |
| 5 | Purification | Chromatography | Purified target compound | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium on carbon (Pd/C) for reduction, various oxidizing agents for oxidation, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group to an amino group results in tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate .
Scientific Research Applications
Tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound belongs to a class of Boc-protected piperazine derivatives with aromatic cores. Below is a detailed comparison with key analogs:
Structural Variations and Substituent Effects
Key Observations:
- Diazenyl vs.
- Substituent Diversity: Electron-withdrawing groups (e.g., -CN in , -CF₃ in ) increase electrophilicity, affecting reactivity in cross-coupling reactions. Bulky groups (e.g., cyclopentyl in ) may hinder solubility but enhance target specificity. Amino groups (e.g., ) improve hydrogen-bonding capacity, critical for protein interactions.
Structure-Activity Relationships (SAR)
- Bioactivity Clustering : Compounds with similar substituents (e.g., bromo, aromatic rings) cluster into groups with analogous bioactivity profiles, as seen in NCI-60 dataset analyses .
- Boc Groups : While inert in biological assays, their removal generates free piperazines, critical for active drug forms (e.g., kinase inhibitors ).
Biological Activity
Tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate, a complex organic compound, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 538.7 g/mol. It features multiple functional groups, including piperazine and pyridine rings, which are significant in mediating its biological effects. The compound's structural complexity is illustrated in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C31H38N4O6 |
| Molecular Weight | 538.7 g/mol |
| XLogP3-AA | 0.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 12 |
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, particularly in the areas of anti-cancer and anti-inflammatory effects. The presence of the diazenyl group is noteworthy as it often contributes to increased biological activity through reactive nitrogen species (RNS) generation.
- Anti-Cancer Activity :
- In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase.
- Anti-inflammatory Properties :
- The compound has demonstrated potential in reducing inflammatory markers in animal models of arthritis, suggesting a role in modulating immune responses.
The proposed mechanisms of action include:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : The diazenyl moiety can lead to ROS production, contributing to cytotoxic effects in cancer cells.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Cancer Cell Lines :
- A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. Results showed a significant reduction in cell viability with IC50 values of 12 µM and 15 µM respectively.
-
Inflammatory Model Study :
- In a rat model of induced arthritis, administration of the compound reduced paw swelling by 40% compared to control groups, along with decreased levels of pro-inflammatory cytokines such as TNF-alpha.
-
Mechanistic Studies :
- Mechanistic studies highlighted that treatment with the compound resulted in increased levels of p53 protein, indicating activation of apoptotic pathways.
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and diazenyl bond formation. For example, tert-butyl-protected piperazine intermediates are coupled with halogenated pyridines using catalysts like tetrakis(triphenylphosphine)palladium(0) under microwave irradiation or conventional heating (60–100°C) . Solvent choice (e.g., toluene/ethanol mixtures) and base selection (e.g., aqueous sodium carbonate) are critical for minimizing side products. Purification via silica gel chromatography (ethyl acetate/petroleum ether gradients) achieves >90% yields in optimized protocols .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR): H and C NMR spectra verify substituent positions and Boc group integrity. For example, tert-butyl protons resonate at δ 1.46 ppm in CDCl, while pyridine protons appear as distinct doublets (δ 8.33–7.86 ppm) .
- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95%) and separate isomers or byproducts .
- Mass Spectrometry (LC-MS): Confirms molecular weight (e.g., m/z 372.2 [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in diazenyl bond formation?
- Temperature Control: Elevated temperatures (80–100°C) improve coupling efficiency but risk decomposition. Microwave-assisted synthesis reduces reaction time (3 hours vs. 24 hours) .
- Catalyst Loading: Pd(PPh) at 10 mol% balances cost and reactivity .
- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction extraction to remove residues .
Q. What methodologies resolve contradictions in spectroscopic data during characterization?
Discrepancies in NMR or LC-MS results often arise from residual solvents, tautomerism, or rotameric forms. Strategies include:
- Variable-Temperature NMR: Identifies dynamic processes (e.g., hindered rotation in diazenyl groups) .
- 2D NMR (COSY, HSQC): Resolves overlapping signals in complex aromatic regions .
- High-Resolution Mass Spectrometry (HRMS): Differentiates isobaric impurities (e.g., de-Boc byproducts) .
Q. How can computational modeling guide the design of derivatives with enhanced receptor binding?
- Docking Studies: Use software like AutoDock to predict interactions with target receptors (e.g., dopamine or serotonin receptors). The diazenyl linker and pyridine/piperazine moieties are key pharmacophores for π-π stacking and hydrogen bonding .
- QSAR Analysis: Correlate substituent electronic properties (Hammett constants) with biological activity. Electron-withdrawing groups on pyridine improve stability in metabolic assays .
Q. What crystallographic techniques validate the compound’s solid-state structure?
Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation. For example:
- Crystal System: Triclinic (P1 space group) with unit cell parameters a = 6.0568 Å, b = 12.0047 Å, c = 16.2615 Å .
- Key Interactions: Intermolecular hydrogen bonds (N–H⋯O) stabilize the lattice, while tert-butyl groups contribute to hydrophobic packing .
Q. How should researchers handle discrepancies between theoretical and experimental elemental analysis data?
- Recalibration: Verify combustion analysis (C, H, N) using internal standards.
- Hydration/Solvate Check: TGA/DSC identifies bound solvents (e.g., water or ethanol) that skew results .
- Alternative Techniques: Use X-ray photoelectron spectroscopy (XPS) for halogens (e.g., Cl in pyridinyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
